molecular formula C26H23NO6 B2852193 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923166-06-7

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2852193
CAS No.: 923166-06-7
M. Wt: 445.471
InChI Key: SQNAWUATFAIFBF-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound that belongs to the class of benzamides

Mechanism of Action

Target of Action

The primary targets of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers

Mode of Action

It is hypothesized that the compound may interact with its targets through weak C–H···π interactions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves several steps:

    Formation of the Chromenyl Moiety: The chromenyl structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the 4-Methylphenyl Group:

    Formation of the Benzamide Structure: The final step involves the coupling of the chromenyl derivative with 3,4,5-trimethoxybenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can be used to study enzyme interactions, particularly those involving amide bonds. It may also serve as a probe for investigating cellular processes involving chromenyl derivatives.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development studies.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional group diversity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
  • 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide

Uniqueness

Compared to these similar compounds, 3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to the presence of the chromenyl moiety, which adds additional functional diversity and potential for interaction with biological targets. This structural feature distinguishes it from simpler benzamide derivatives and enhances its applicability in various research fields.

Biological Activity

3,4,5-Trimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. The following sections will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N1O6. The compound features a chromenone core with methoxy substituents and a benzamide moiety. Its structure is critical for its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action:

  • Antiproliferative Activity : Studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance:
    • In HeLa cells, treatment with the compound resulted in significant G2/M phase arrest, leading to increased apoptotic cell populations as evidenced by flow cytometry analysis .
    • The compound's ability to inhibit tubulin assembly suggests that it may act similarly to colchicine derivatives, affecting microtubule dynamics crucial for cell division .
  • Reactive Oxygen Species (ROS) Generation : The compound has been reported to increase ROS levels within cells, contributing to oxidative stress and subsequent apoptosis . This mechanism is crucial as many anticancer agents rely on inducing oxidative stress to trigger cell death.
  • Enzyme Inhibition : There are indications that the compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.

Efficacy in Studies

A summary of key findings from various studies is presented in the table below:

StudyCell LineIC50 (µM)Mechanism
HeLa10G2/M Arrest, Apoptosis
Jurkat15Tubulin Inhibition
A43112ROS Generation

These results highlight the compound's potential as a therapeutic agent against various cancers.

Case Studies

  • Antitumor Activity : A study demonstrated that this compound exhibited significant antitumor activity against several cancer cell lines, including HeLa and Jurkat cells. The study reported an IC50 value of 10 µM for HeLa cells, indicating potent antiproliferative effects .
  • Mechanistic Insights : Another investigation into the mechanism of action revealed that the compound induced apoptosis through mitochondrial pathways involving caspase activation and PARP cleavage. This suggests that it not only halts cell proliferation but also actively promotes programmed cell death.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-5-7-16(8-6-15)22-14-20(28)19-13-18(9-10-21(19)33-22)27-26(29)17-11-23(30-2)25(32-4)24(12-17)31-3/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQNAWUATFAIFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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